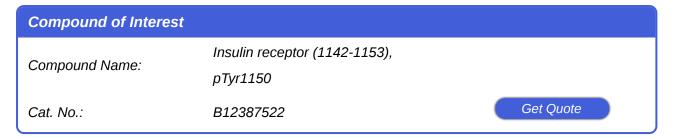


Application of Biotinylated pTyr1150 Peptide in Protein Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

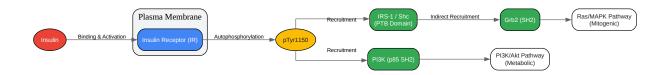
The phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs) is a critical event in signal transduction, creating specific recognition sites for downstream effector proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains. The biotinylated pTyr1150 peptide is derived from the activation loop of the insulin receptor (IR) beta subunit, a key player in metabolic regulation. Upon insulin binding, the IR undergoes autophosphorylation at several tyrosine residues, including Tyr1150 and Tyr1151. This phosphorylation event is crucial for the recruitment and activation of substrate proteins such as Insulin Receptor Substrate 1 (IRS-1) and Shc, which further propagate the signal through pathways like the PI3K/Akt and MAPK pathways.

This application note details the use of a biotinylated pTyr1150 peptide as a powerful tool for in vitro protein binding assays. By immobilizing the peptide on a streptavidin-coated solid support, researchers can effectively "pull down" and identify interacting proteins from cell lysates or purified protein preparations. This technique is invaluable for studying the specificity of SH2 and PTB domain interactions, screening for potential inhibitors of these interactions, and elucidating the composition of signaling complexes downstream of the insulin receptor.

Signaling Pathway Context



The phosphorylation of Tyr1150 on the insulin receptor is a pivotal step in the insulin signaling cascade. Once phosphorylated, it, along with adjacent phosphotyrosine residues, forms a docking site for various adaptor proteins.



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Insulin Receptor Signaling Pathway

Quantitative Data on Protein Interactions

The biotinylated pTyr1150 peptide can be utilized to quantify the binding affinities of various interacting proteins. The following table summarizes known binding data for phosphopeptides derived from the insulin receptor and its substrates, providing a reference for expected interaction strengths.

| Peptide Ligand | Binding Partner | Method | Affinity (IC50 / Kd) | Reference |
|--|-----------------------|------------------------------|-------------------------|-----------|
| Insulin Receptor Phosphopeptide | Shc PTB Domain | Competition Assay | 18 μM (IC50) | [1] |
| 9-residue peptide (Ala at pTyr-1) | IRS-1 PTB Domain | Competition Assay | 4.9 μM (IC50) | [1] |
| Insulin Receptor C-terminal Phosphopeptide | p85 N+C SH2 Domain | Competition Assay | 2.3 μM (IC50) | [2] |
| YMXM motif phosphopeptide (from IRS-1) | p85 SH2 Domains | Surface Plasmon Resonance | 0.3 - 3 nM (Kd) | [3] |

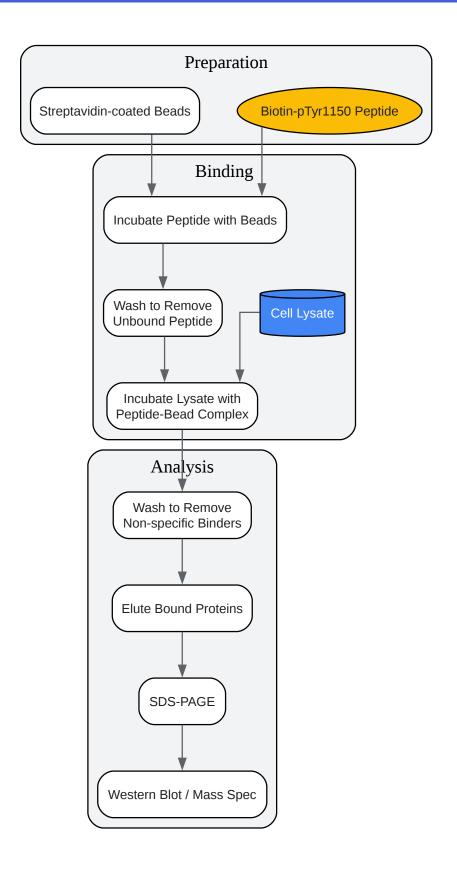




Experimental Protocols Biotinylated pTyr1150 Peptide Pull-Down Assay

This protocol describes the use of biotinylated pTyr1150 peptide to isolate interacting proteins from a cell lysate.





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Pull-Down Assay Workflow



Materials:

- Biotinylated pTyr1150 peptide
- Non-phosphorylated control peptide
- Streptavidin-coated magnetic beads or agarose resin
- Cell lysate from cells of interest (e.g., insulin-stimulated cells)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
- Microcentrifuge tubes
- Magnetic rack (for magnetic beads) or microcentrifuge
- End-over-end rotator

Protocol:

- Bead Preparation:
 - Resuspend the streptavidin beads thoroughly.
 - Transfer a desired amount of bead slurry (e.g., 50 μL) to a microcentrifuge tube.
 - Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
 - Wash the beads three times with 500 μL of Binding/Wash Buffer.
- Peptide Immobilization:
 - Resuspend the washed beads in 200 μL of Binding/Wash Buffer.



- Add 1-5 μg of the biotinylated pTyr1150 peptide to the bead suspension. In a separate tube, add the same amount of the non-phosphorylated control peptide as a negative control.
- Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction.
- Pellet the beads using the magnetic rack or centrifugation and discard the supernatant.
- Wash the peptide-bound beads three times with 500 μL of Binding/Wash Buffer to remove any unbound peptide.

Protein Binding:

- Add 500-1000 μg of pre-cleared cell lysate to the peptide-bound beads.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Washing:

- Pellet the beads and collect the supernatant (this is the "flow-through" fraction, which can be saved for analysis).
- Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer. With each
 wash, resuspend the beads completely and then pellet them.

• Elution:

- After the final wash, remove all supernatant.
- Add 50 μL of 2x SDS-PAGE sample buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for gel electrophoresis.
- Pellet the beads and carefully collect the supernatant containing the eluted proteins.

Analysis:



- Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against specific proteins of interest (e.g., IRS-1, Shc, p85).
- For unbiased identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Conclusion

The biotinylated pTyr1150 peptide is a versatile and specific tool for investigating the intricate network of protein-protein interactions that are initiated by insulin receptor activation. The pull-down assay described herein allows for the identification and characterization of proteins that bind to this critical phosphotyrosine site. This approach is fundamental for dissecting the molecular mechanisms of insulin signaling and for the development of novel therapeutic strategies targeting diseases associated with dysregulated insulin receptor function, such as diabetes and cancer.

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- To cite this document: BenchChem. [Application of Biotinylated pTyr1150 Peptide in Protein Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387522#application-of-biotinylated-ptyr1150-peptide-in-protein-binding-assays]

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